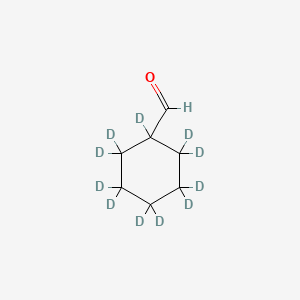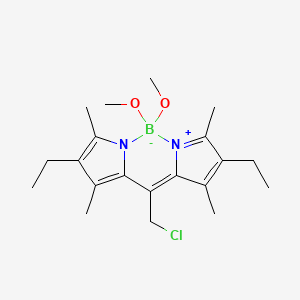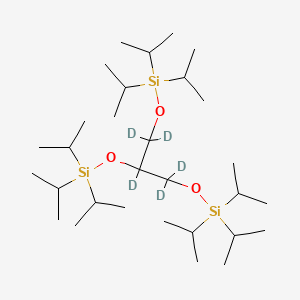
1,2,3-O-Tris(triisopropyl) Glycerol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in scientific research. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical and research applications. The molecular formula of this compound is C30H63D5O3Si3, and it has a molecular weight of 566.15 .
Métodos De Preparación
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 involves the protection of the hydroxyl groups of glycerol followed by the introduction of deuterium. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol are protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
Deuteration: The protected glycerol is then subjected to deuteration using deuterium oxide (D2O) or other deuterating agents.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Análisis De Reacciones Químicas
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in the compound make it useful as an internal standard in NMR spectroscopy.
Metabolic Studies: It is used in metabolic research to trace the pathways of glycerol metabolism.
Proteomics: The compound is used in proteomics research to study protein structures and interactions.
Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, and food
Mecanismo De Acción
The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding metabolic pathways, protein interactions, and environmental processes.
Comparación Con Compuestos Similares
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other deuterated glycerol derivatives such as:
1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound, which lacks the deuterium atoms.
1,2,3-O-Tris(trimethylsilyl) Glycerol-d5: A similar compound where the triisopropyl groups are replaced with trimethylsilyl groups.
The uniqueness of this compound lies in its specific deuteration pattern and the presence of triisopropyl groups, which provide distinct chemical and physical properties useful in various research applications .
Propiedades
Fórmula molecular |
C30H68O3Si3 |
|---|---|
Peso molecular |
566.1 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |
Clave InChI |
DTDBKBUDBOGWQC-LBOKBOHPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


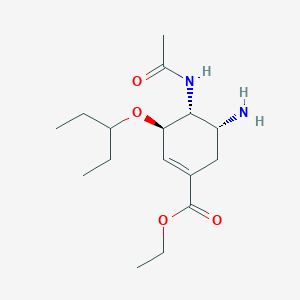

![[2]-Gingerdione](/img/structure/B13443019.png)
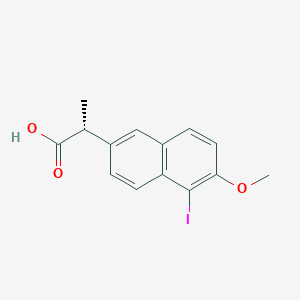
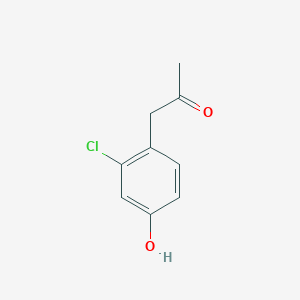
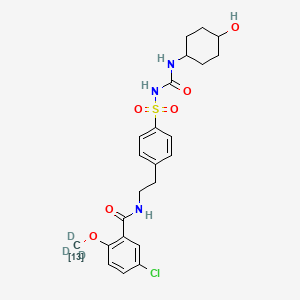
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
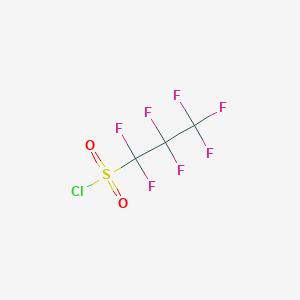

![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
